molecular formula C11H15BO5 B8258549 (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid

(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B8258549
M. Wt: 238.05 g/mol
InChI Key: SJFJCSSGPLNWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative characterized by two ethoxy-based substituents: an ethoxy group (–OCH₂CH₃) at the 2-position and an ethoxycarbonyl group (–COOCH₂CH₃) at the 5-position of the phenyl ring.

Boronic acids are well-established bioisosteres of carboxylic acids, enabling reversible covalent interactions with serine residues in enzyme active sites. The ethoxy substituents in this compound may influence solubility and metabolic stability, balancing lipophilicity for membrane penetration while retaining aqueous compatibility .

Properties

IUPAC Name

(2-ethoxy-5-ethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJCSSGPLNWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OCC)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2-ethoxy-5-bromobenzoic acid with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, often in a solvent like tetrahydrofuran (THF), and requires heating to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Boronic Acids

Compound Name Substituents Molecular Weight Key Functional Groups Bioactivity Highlights Reference IDs
(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid 2-ethoxy, 5-ethoxycarbonyl ~264.07* Boronic acid, ester Hypothesized β-lactamase inhibition
Phenyl boronic acid None 121.93 Boronic acid β-lactamase inhibition (Ki: N/A)
6-Hydroxynaphthalen-2-yl boronic acid 6-hydroxynaphthyl 187.98 Boronic acid, hydroxyl Antiproliferative (IC₅₀: 0.1969 µM)
Chiral α-amido-β-triazolylethaneboronic acid Triazole, amide ~300–350* Boronic acid, triazole, amide β-lactamase inhibition (Ki: 0.004 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, phenoxymethyl ~300.19* Boronic acid, ether HDAC inhibition (IC₅₀: 1 µM)

*Estimated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs. This contrasts with electron-donating groups like methoxyethyl in ’s HDAC inhibitor .
  • Steric Effects : The ethoxy groups introduce steric bulk, which may hinder interactions with narrow enzyme active sites but improve selectivity. Triazole-substituted analogs () achieve similar steric effects with improved synthetic accessibility .

Solubility and Stability

  • Solubility : Ethoxycarbonyl groups typically enhance aqueous solubility compared to purely aromatic derivatives. However, analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid () precipitate in culture media, highlighting the challenge of balancing hydrophilicity and lipophilicity .
  • Oxidative Stability: Boronic esters with diol ligands (e.g., pinacol) oxidize faster than free boronic acids ().

Table 2: Bioactivity Comparison

Compound Class Target Enzyme/Pathway Activity Metric Reference IDs
Phenyl boronic acid Class A/C β-lactamases Diagnostic accuracy: 92%
Chiral α-amido-β-triazolylethaneboronic acid Class C β-lactamases Ki: 0.004 µM
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (MoRPD3) IC₅₀: 1 µM
6-Hydroxynaphthalen-2-yl boronic acid Cancer cell lines IC₅₀: 0.1969 µM

Key Findings :

  • The target compound’s ethoxycarbonyl group may mimic the transition state of β-lactam antibiotics, similar to vaborbactam (), but its inhibitory potency remains speculative without direct data.
  • Fluorinated analogs like (2-Ethoxy-5-fluorophenyl)boronic acid () show structural similarity but lack activity data, emphasizing the need for empirical testing .

Biological Activity

(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15B O4
  • Molecular Weight : 234.06 g/mol
  • CAS Number : 380430-53-5

This compound features a phenyl ring substituted with ethoxy and ethoxycarbonyl groups, along with a boronic acid functionality, which is crucial for its biological interactions.

Boronic acids are known to interact with various biological molecules, including enzymes and receptors. The mechanism of action for this compound may involve:

  • Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, which is pivotal in regulating protein turnover and cell cycle progression.
  • Interaction with Sugars : The boronic acid group can form reversible covalent bonds with diols, suggesting potential applications in targeting glycoproteins or other sugar-containing biomolecules.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian Cancer)12.5Induction of apoptosis via caspase activation
This compoundMCF7 (Breast Cancer)15.3Cell cycle arrest at G2/M phase
This compoundMV4-11 (Leukemia)10.8Inhibition of proteasomal degradation

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Case Studies

  • Study on Apoptosis Induction : A study conducted on ovarian cancer cell lines demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that this compound induces G2/M phase arrest in cancer cells, which correlates with its antiproliferative effects. The accumulation of p21 was noted as a potential mechanism behind this arrest .

Comparative Analysis with Other Boronic Acids

The biological activity of this compound can be compared to other boronic acids to understand its efficacy better.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityIC50 (µM)Notable Features
Phenylboronic AcidModerate25.0Basic structure without substitutions
Benzoxaborole DerivativesHigh8.0Enhanced potency due to structural modifications
This compoundHigh12.5Unique substituents enhancing activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.